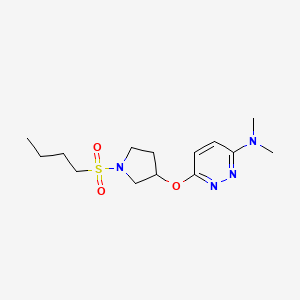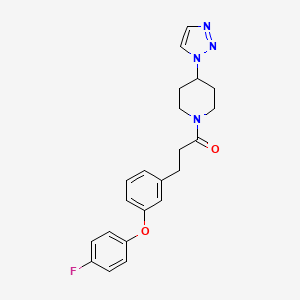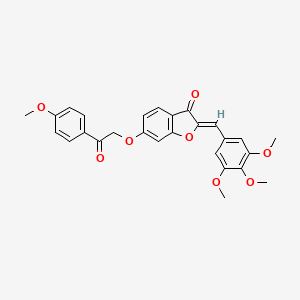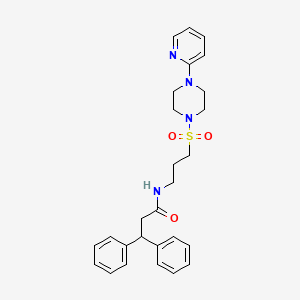
3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide have shown promising anticancer activity. For instance, novel pyridine-sulfonamide derivatives have been synthesized and tested for their anticancer potential. One such compound exhibited significant activity against leukemia, colon cancer, and melanoma cell lines, indicating the potential utility of these molecules in cancer treatment (Szafrański & Sławiński, 2015).
Antimicrobial and Antifungal Effects
Several derivatives have been investigated for their antimicrobial properties. For example, piperidine derivatives have shown significant potent antimicrobial activities against various pathogens affecting tomato plants, suggesting their potential in agricultural and plant protection applications (Vinaya et al., 2009).
Alzheimer’s Disease Research
Research into N-substituted derivatives of certain pyridine and piperazine compounds has explored their potential as drug candidates for Alzheimer’s disease. These studies focus on synthesizing compounds with specific structural features aimed at evaluating their efficacy in enzyme inhibition relevant to Alzheimer’s disease, demonstrating the broader application of these compounds in neurodegenerative disease research (Rehman et al., 2018).
Analgesic Properties
Compounds within this chemical family have also been tested for their antinociceptive (pain-relieving) properties. Some derivatives have been found to be more effective than standard pain relief drugs in animal tests, suggesting potential applications in pain management (Önkol et al., 2004).
Structural and Molecular Studies
Further scientific interest in these compounds is evident from structural and molecular studies aimed at understanding their chemical properties. Such studies provide foundational knowledge that can inform the development of pharmaceuticals and other applications, emphasizing the importance of these compounds in scientific research (Naveen et al., 2015).
Eigenschaften
IUPAC Name |
3,3-diphenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c32-27(22-25(23-10-3-1-4-11-23)24-12-5-2-6-13-24)29-16-9-21-35(33,34)31-19-17-30(18-20-31)26-14-7-8-15-28-26/h1-8,10-15,25H,9,16-22H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOMHRPWFKKMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2808245.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)
![N-{6-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-3-methylbutanamide](/img/structure/B2808249.png)
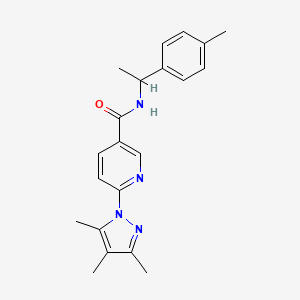
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)
